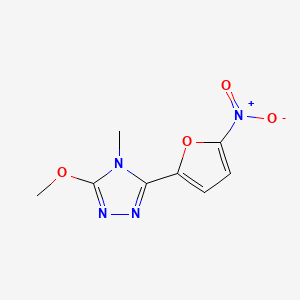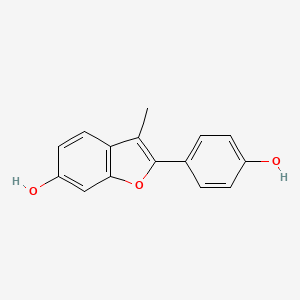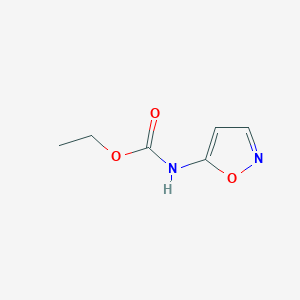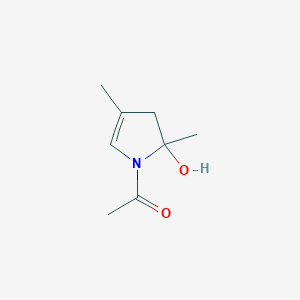![molecular formula C14H9N3 B12877678 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrrolo[2,3-b]pyridine core with a phenyl group at the 3-position and a carbonitrile group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, a common route involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-b]pyridine scaffold. Subsequent functionalization steps introduce the phenyl and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles like amines or alcohols replace the nitrile group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Amides or esters depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. It has been investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been studied for their activity against fibroblast growth factor receptors (FGFRs), which are implicated in cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials. Its structural features make it a candidate for incorporation into polymers or other advanced materials.
作用机制
The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the phenyl and carbonitrile groups.
3-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the carbonitrile group.
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile: Lacks the phenyl group.
Uniqueness
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both the phenyl and carbonitrile groups, which confer distinct chemical and biological properties. The phenyl group can enhance hydrophobic interactions, while the carbonitrile group can participate in various chemical reactions, making this compound versatile for different applications.
属性
分子式 |
C14H9N3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
3-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-8-11-6-7-16-14-13(11)12(9-17-14)10-4-2-1-3-5-10/h1-7,9H,(H,16,17) |
InChI 键 |
MNZIQXQXEKCESV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


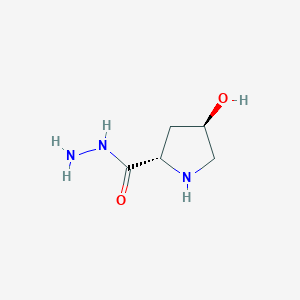
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
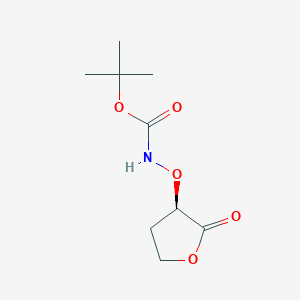
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)



![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)
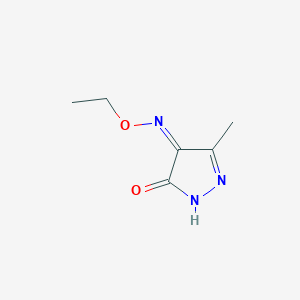
![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
